Comparative Cellular Potency of AZ14145845 vs. ONO-7475 and PF-07265807 for Mer and Axl Kinase Inhibition
AZ14145845 demonstrates balanced, single-digit nanomolar cellular potency for both Mer and Axl kinases (pIC50 = 7 nM for pAxl and 7.8 nM for pMer) [1]. In comparison, the clinically evaluated dual inhibitor ONO-7475 (Tamnorzatinib) exhibits higher absolute potency (IC50: Axl 0.7 nM, Mer 1.0 nM) but a less balanced ratio (1.43x difference) . The pan-TAM inhibitor PF-07265807 shows weaker Mer potency (IC50 = 13.2 nM) despite strong Axl inhibition (6.1 nM), resulting in a >2-fold potency differential [2]. This balanced profile of AZ14145845 may be critical for applications requiring simultaneous, equipotent blockade of both kinases.
| Evidence Dimension | Cellular potency (pIC50 or IC50) for pMer and pAxl |
|---|---|
| Target Compound Data | pAxl: pIC50 = 7 nM; pMer: pIC50 = 7.8 nM |
| Comparator Or Baseline | ONO-7475 (Tamnorzatinib): Axl IC50 = 0.7 nM, Mer IC50 = 1.0 nM; PF-07265807: AXL IC50 = 6.1 nM, MER IC50 = 13.2 nM |
| Quantified Difference | AZ14145845 shows a 1.11-fold potency difference between Mer and Axl, vs. 1.43-fold for ONO-7475 and 2.16-fold for PF-07265807. |
| Conditions | Cell-based ELISA assays for pAxl and pMer in transiently transfected COS-7 cells or Ba/F3 cells. |
Why This Matters
A balanced dual inhibition profile minimizes the risk of pathway-specific compensation and provides a cleaner pharmacological tool for dissecting Mer/Axl biology.
- [1] McCoull W, et al. Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. J Med Chem. 2021;64(18):13524-13539. PMID: 34478292. View Source
- [2] GLPBIO. PF-07265807 Product Page. View Source
